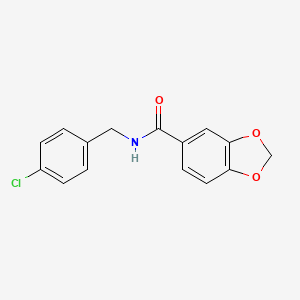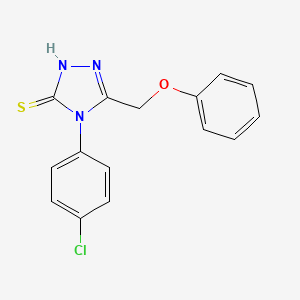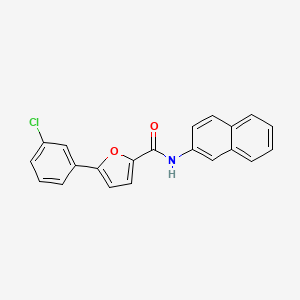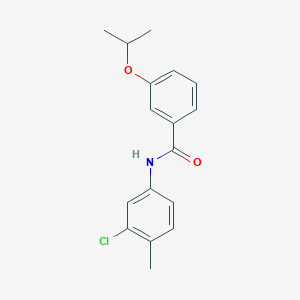![molecular formula C18H15N3O3 B5871515 N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide, also known as P2X7 receptor antagonist, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide acts as a competitive antagonist of the N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor, binding to the receptor and preventing its activation by extracellular ATP. This inhibition of N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor activation leads to a decrease in the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as a reduction in the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
The inhibition of N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor activation by N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can reduce the proliferation and migration of cancer cells, as well as induce apoptosis. In vivo studies have shown that N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can reduce pain and inflammation in animal models of chronic pain and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has several advantages for lab experiments. It is a highly specific and potent antagonist of the N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor, allowing for the selective inhibition of this receptor without affecting other P2X receptors. It also has good solubility in water and can be easily administered in vitro and in vivo. However, N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has several potential future directions for research. One area of interest is the development of more potent and selective N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor antagonists that can be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of the N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor in the regulation of immune responses and the development of immunotherapeutic strategies for cancer and autoimmune diseases. Additionally, the development of novel drug delivery systems for N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide could improve its pharmacokinetic properties and increase its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves the reaction of 4-aminobenzoyl chloride with 2-pyridinemethanol in the presence of triethylamine. The resulting intermediate is then reacted with furan-2-carboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and oncology. It has been shown to inhibit the activation of the N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide receptor, a ligand-gated ion channel that plays a crucial role in the regulation of immune responses, neuronal signaling, and cell death. As a result, N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has been investigated as a potential therapeutic agent for various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-15-4-1-2-10-19-15)13-6-8-14(9-7-13)21-18(23)16-5-3-11-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHPFOIWRQZUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)



![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)



![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)
![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)